molecular formula C13H13ClN4OS2 B2808591 [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea CAS No. 477886-88-7

[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea

Cat. No.: B2808591
CAS No.: 477886-88-7
M. Wt: 340.84
InChI Key: CLFUHFKSQXLVCJ-IUXPMGMMSA-N
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Description

[(Z)-(1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a synthetic organic compound featuring a thiourea moiety integrated with a chlorothiazole ring system. As a thiourea derivative, this substance belongs to a class of organosulfur compounds characterized by a thiocarbonyl functional group bonded to two nitrogen atoms, structurally analogous to urea but with oxygen replaced by sulfur . The presence of both the thiourea group and the chlorothiazole ring in its molecular architecture suggests potential for diverse chemical interactions and reactivity, which may be of significant interest in advanced chemical research and development. Potential applications for this compound could span multiple fields, including serving as a key intermediate in organic synthesis, a ligand in coordination chemistry, or a precursor in the development of pharmaceuticals and agrochemicals. Researchers might investigate its properties for catalytic applications or as a building block for more complex molecular structures. This product is strictly intended for use in laboratory research and is not certified or intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. Specific analytical data, detailed research applications, and a comprehensive safety profile for this compound will be determined by ongoing or future scientific studies.

Properties

IUPAC Name

[(Z)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFUHFKSQXLVCJ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Cyclization Reactions

The thiourea group and α,β-unsaturated imine segment facilitate cyclization under specific conditions:

  • Thiazole Formation : Reacts with α-halocarbonyl compounds (e.g., phenacyl bromides) to form substituted thiazoles. The mechanism involves nucleophilic attack by the thiourea sulfur on the α-halocarbonyl carbon, followed by cyclodehydration (Scheme 1, ).

  • Thiazolidene-2-imine Derivatives : In aqueous medium, reacts with enolizable α-haloketones (e.g., bromoacetophenone) to yield thiazolidene-2-imines rather than imidazole-2-thiones, confirmed via X-ray crystallography (Scheme 4, ).

Table 1: Cyclization Reaction Conditions and Products

ReagentConditionsProductYieldSource
4-Chlorophenacyl bromideEthanol, triethylamine2-Amino-4-(4-chlorophenyl)thiazole67.72%
BromoacetophenoneAqueous medium, 25°CThiazolidene-2-imine75–85%

Nucleophilic Addition Reactions

The thiourea’s -NH-C(=S)-NH- group acts as a nucleophile:

  • Alkylation : Reacts with propargyl bromides under microwave irradiation to form 5H-thiazolo[3,2-a]pyrimidin-5-ones via domino alkylation-cyclization (Scheme 19, ).

  • Coordination Chemistry : Binds transition metals (e.g., Pd(II), Cu(I)) through sulfur and nitrogen donors, forming complexes that catalyze cross-coupling or condensation reactions (Scheme 7, ).

Heterocyclization with Electrophiles

  • Isothiocyanate Coupling : Copper-catalyzed coupling with oxime acetates or isothiocyanates generates 4,5-disubstituted 2-aminothiazoles (Scheme 17, ).

  • Microwave-Assisted Synthesis : Efficiently forms fused thiazole derivatives (e.g., thiazolo[3,2-a]pyrimidinones) under solvent-free microwave conditions (Scheme 19, ).

Oxidative Transformations

  • Csp³-H Bond Cleavage : In the presence of Cu catalysts and molecular oxygen, undergoes oxidative cleavage to form thiazoles from aldehydes and amines (Scheme 8, ).

Stability and Decomposition

  • Acid/Base Sensitivity : The thiourea moiety hydrolyzes under strong acidic/basic conditions to yield urea derivatives or thiocyanate intermediates .

  • Thermal Stability : Stable up to 65–67°C, beyond which decomposition occurs, releasing sulfur-containing byproducts .

Key Mechanistic Insights

  • Thiourea Reactivity : The sulfur atom’s nucleophilicity drives cyclization and metal coordination, while the imine group enables conjugation with aromatic systems (Scheme 5, ).

  • Steric and Electronic Effects : The 2-chloro-thiazole group enhances electrophilicity at the 5-position, directing regioselective substitutions .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H16ClN4O2S
  • Molecular Weight : 444.9 g/mol
  • IUPAC Name : (Z)-N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea

The compound features a thiazole ring, which is known for its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapy .

Antimicrobial Properties : The thiazole ring is also associated with antimicrobial activity. Investigations into similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. Its mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Agricultural Chemistry

Pesticidal Applications : The compound's structural features suggest potential use as a pesticide. Compounds with thiazole groups are often explored for their ability to act as fungicides or insecticides. Preliminary studies indicate that such compounds can inhibit the growth of plant pathogens, thus protecting crops from diseases .

Herbicidal Properties : There is emerging evidence that compounds similar to [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea may also serve as herbicides. Their effectiveness in inhibiting weed growth while being less harmful to crops presents an attractive avenue for sustainable agriculture .

Materials Science

Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research into thiourea derivatives has shown promise in developing advanced materials for various applications, including coatings and composites .

Case Study 1: Anticancer Activity

A study investigated the effects of thiazole-based compounds on breast cancer cells. Results indicated that the compounds induced significant apoptosis and cell cycle arrest at specific concentrations, highlighting their potential as therapeutic agents .

Case Study 2: Agricultural Applications

Field trials demonstrated that a thiazole derivative significantly reduced disease incidence in tomatoes caused by Fusarium species. The application of the compound led to improved yield and fruit quality compared to untreated controls .

Mechanism of Action

The mechanism of action of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Bioactivity Data
Compound Class MIC₅₀ (µg/mL) IC₅₀ (Cancer Cells, µM) Antiviral EC₅₀ (µM) Reference
Target Compound Pending data Pending data Pending data
(Z)-Thiazol-4(5H)-ones 8–64 >100 Not tested
E-Configured Hydrazinecarbothioamide 32–128 12–45 (HepG2) 0.5–5.0 (HIV-1)
Arylthioureas 20–60 (MCF-7)

Biological Activity

The compound [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a thiourea derivative with potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula for the compound is C12H10ClN3O2SC_{12}H_{10}ClN_{3}O_{2}S, with a molecular weight of approximately 267.73 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that thiazole-containing compounds can inhibit cancer cell growth. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 10–30 µM depending on structural modifications .
  • Antimicrobial Activity : Thiourea derivatives have been reported to possess antimicrobial properties against bacteria and fungi. The presence of the thiazole moiety enhances these effects, making such compounds promising candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with thiourea groups often act as enzyme inhibitors. For instance, they can inhibit tyrosinase activity, which is crucial in melanin production and implicated in various skin disorders .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Case Studies and Research Findings

Several research studies have explored the biological activity of similar thiourea derivatives:

  • Anticancer Studies :
    • A study evaluated the anticancer potential of a thiourea derivative against human glioblastoma U251 cells and human melanoma WM793 cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent .
    • Another study focused on structure-activity relationships (SAR) emphasizing that modifications on the phenyl ring significantly influence cytotoxic activity .
  • Antimicrobial Studies :
    • Research demonstrated that thiourea derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods. The presence of electron-donating groups was crucial for enhancing antimicrobial activity .

Data Tables

Activity Type IC50 Values Cell Lines/Organisms Tested Reference
Anticancer1.61 µg/mLGlioblastoma U251
Anticancer<10 µMMelanoma WM793
AntimicrobialVariesStaphylococcus aureus
AntimicrobialVariesCandida albicans

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to synthesize [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Thiazole Ring Formation : Reacting precursors like 2-chloro-1,3-thiazol-5-ylmethanol with halide-containing intermediates under reflux conditions (e.g., ethanol or DMF) .
  • Thiourea Introduction : Coupling the thiazole intermediate with a phenyl-ethylideneamine derivative via nucleophilic addition, often using thiourea or isothiocyanate reagents .
  • Optimization : Parameters like solvent choice (DMF for high solubility), temperature control (reflux at 80–100°C), and catalyst selection (e.g., POCl₃ for cyclization) are critical for yield and purity. Recrystallization or column chromatography is used for purification .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving ambiguities in tautomeric forms (e.g., thione-thiol tautomerism) .
  • HPLC : Ensures purity (>95%) by detecting trace impurities .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using software like SHELX .

Q. What biological activities are associated with the (2-chloro-1,3-thiazol-5-yl)methoxy moiety?

  • Methodological Answer : Derivatives exhibit antiviral, anticancer, and antibacterial activities. In vitro assays include:

  • Enzyme Inhibition : Kinase or protease assays to evaluate IC₅₀ values .
  • Cell Viability Assays : MTT or resazurin-based tests against cancer cell lines .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to clarify connectivity .
  • Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, cross-referencing experimental data .
  • Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in bond lengths/angles .

Q. What strategies enhance the stability and bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Formulation Optimization : Use liposomal encapsulation or cyclodextrin complexes to enhance permeability .
  • Structural Modifications : Substituent variation (e.g., fluorination) to reduce metabolic degradation .

Q. How can computational methods elucidate the mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock predict binding affinity to targets (e.g., viral proteases or kinase domains) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • MD Simulations : Assess dynamic interactions with biological membranes or proteins over nanosecond timescales .

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